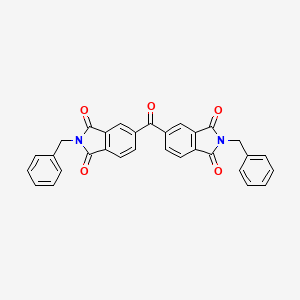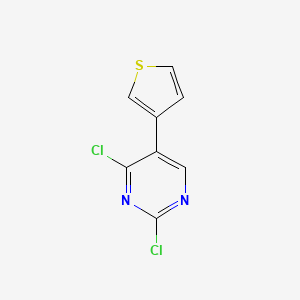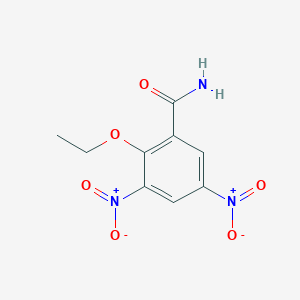
2-(2-methoxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of methoxy and nitrophenoxy groups attached to an isoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Nitrophenoxy Group: The nitrophenoxy group can be attached through an etherification reaction involving 4-nitrophenol and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or hydroxylated derivatives.
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-methoxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Inducing Oxidative Stress: Generating reactive oxygen species that can lead to cellular damage or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyphenyl)-5-phenoxy-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(2-Methoxyphenyl)-5-(4-aminophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione: Contains an amino group instead of a nitro group, leading to different reduction and substitution reactions.
Uniqueness
2-(2-Methoxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both methoxy and nitrophenoxy groups, which impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H14N2O6 |
|---|---|
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C21H14N2O6/c1-28-19-5-3-2-4-18(19)22-20(24)16-11-10-15(12-17(16)21(22)25)29-14-8-6-13(7-9-14)23(26)27/h2-12H,1H3 |
Clé InChI |
DPUYPGQBTLLOAI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11713522.png)
![Diethyl (2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)phosphonate](/img/structure/B11713541.png)
![1-(4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11713543.png)
![4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazole](/img/structure/B11713558.png)
![4-nitro-N-[4-(5-{[(4-nitrophenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11713565.png)

![2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11713573.png)

![2-Methyl-N'-[(1E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11713583.png)
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11713584.png)
![{1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11713597.png)
